2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
“2,4,5-Trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H13Cl3N2O2S . It has an average mass of 403.711 Da and a monoisotopic mass of 401.976318 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide group attached to an indole group via an ethyl linker . The benzenesulfonamide group is further substituted with three chlorine atoms .Scientific Research Applications
Antimicrobial and Antifungal Applications
The synthesis and evaluation of new derivatives bearing benzenesulfonamide moieties have been explored for their potential antimicrobial and antifungal activities. For instance, a study by Hassan (2013) involved the synthesis of new 2-pyrazoline derivatives incorporating benzenesulfonamide groups, which were tested against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi, showing promising antimicrobial properties (Hassan, 2013).
Antitumor Evaluation
The compound's derivatives have also been investigated for their antitumor properties. Tomorowicz et al. (2020) synthesized novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. These studies also involved QSAR (Quantitative Structure–Activity Relationships) and molecular docking to understand the compounds' interactions with cancer targets (Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition for Cancer Therapy
Another significant application is in the inhibition of carbonic anhydrase IX, a target for cancer therapy. Lolak et al. (2019) reported on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that were potent inhibitors of human carbonic anhydrase IX, an isoform associated with cancer, showing potential as anticancer agents (Lolak et al., 2019).
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that 2,4,5-Trichloro-N-[2-(1H-Indol-3-yl)ethyl]benzene-1-sulfonamide might have a similar mode of action.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been found to induce cell apoptosis and inhibit polymerization of tubulin , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c17-12-7-14(19)16(8-13(12)18)24(22,23)21-6-5-10-9-20-15-4-2-1-3-11(10)15/h1-4,7-9,20-21H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRFKYLJXLMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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